![molecular formula FH B1243052 fluorane](/img/structure/B1243052.png)
fluorane
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Overview
Description
Fluorine-19 atom is the stable isotope of fluorine with relative atomic mass 18.998403 and nuclear spin (1)/2.
Scientific Research Applications
Fused-Fluoran Leuco Dyes
- Two-Step Color Change : Fused-fluoran leuco dyes, specifically iso-aminobenzopyranoxanthenes, exhibit a two-step color change from colorless to pink, then to blue-green. This phenomenon occurs due to the opening and closing of two spirolactone rings. These changes can be controlled by acid concentration, solvent, and temperature adjustments (Shirasaki et al., 2016).
Fluorescence Regulation of Fluorans
- Fluorescence for Bioimaging : The fluorescence properties of 4-aminobenzofluoran can be regulated for applications such as Cu2+-selective fluorescent probes and bioimaging. By manipulating the molecular structure, these fluorans can be used in pH-stable solutions for bioimaging purposes (Huang et al., 2017).
Photochromic Fluoran Compounds
- Reversible Photochromism : Fluoran salicylaldehyde hydrazone Zn(II) complexes exhibit reversible photochromism, making them suitable for photo-patterning applications. These compounds can change colors under UV light and have remarkable fatigue resistance both in solution and in solid matrices (Li et al., 2017).
Photostabilisation of Fluorans
- Enhanced Stability : The stabilization of fluoran dyes against photofading can be achieved using metal complexes. This enhances the longevity of colored species, especially in applications like heat-and/or pressure-sensitive recording media (Oda, 1995).
Thermochromic Properties
- Thermochromic Behavior : Novel tert-butyl substituted fluorans demonstrate reversible thermochromic properties. These properties can be evaluated using various spectroscopic techniques and have potential applications as thermal indicators (Oh et al., 2016).
The Chemistry of Fluoran Leuco Dyes
- Wide Color Variety : Fluoran leuco dyes are known for their ability to develop a wide variety of colors depending on their substituents. This characteristic makes them significant in applications like carbonless copying papers and thermosensitive recording papers (Hatano, 2002).
properties
Product Name |
fluorane |
---|---|
Molecular Formula |
FH |
Molecular Weight |
20.0064 g/mol |
IUPAC Name |
fluorane |
InChI |
InChI=1S/FH/h1H/i1+0 |
InChI Key |
KRHYYFGTRYWZRS-IGMARMGPSA-N |
Isomeric SMILES |
[19FH] |
Canonical SMILES |
F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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